molecular formula C22H26FN3O3S B5157710 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine

1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine

Cat. No. B5157710
M. Wt: 431.5 g/mol
InChI Key: XFWKQZOICQQCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine, also known as FPBPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. FPBPP is a piperazine derivative that has been shown to have a high affinity for serotonin receptors, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine acts as a selective serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including an increase in the release of serotonin, a decrease in the release of dopamine, and an increase in the activity of certain enzymes that are involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various neurological disorders. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine, including:
1. Further studies on the mechanism of action of this compound and its effects on various neurotransmitter systems.
2. Studies on the potential therapeutic effects of this compound on a range of neurological disorders, including depression, anxiety, and schizophrenia.
3. Development of more selective and potent serotonin receptor agonists based on the structure of this compound.
4. Studies on the long-term effects of this compound on neurotransmitter systems and behavior.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine to form 4-fluoro-3-(1-piperidinyl)benzoic acid. This intermediate is then reacted with piperazine and phenylisocyanate to form this compound.

Scientific Research Applications

1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. Studies have shown that this compound has a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

(4-fluoro-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c23-20-10-9-18(17-21(20)30(28,29)26-11-5-2-6-12-26)22(27)25-15-13-24(14-16-25)19-7-3-1-4-8-19/h1,3-4,7-10,17H,2,5-6,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKQZOICQQCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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